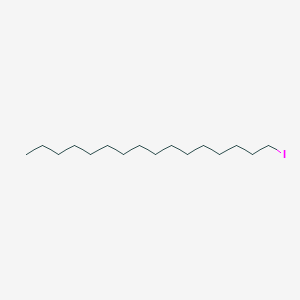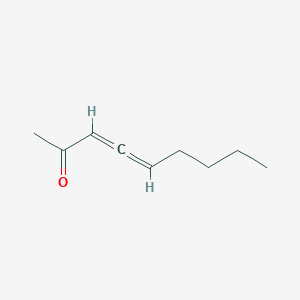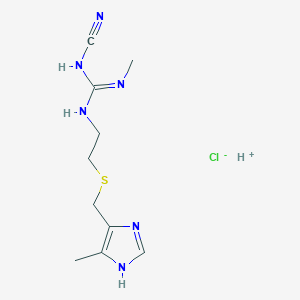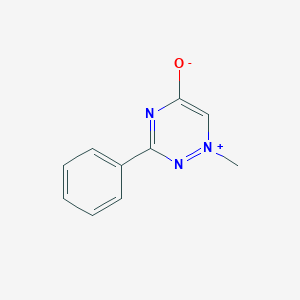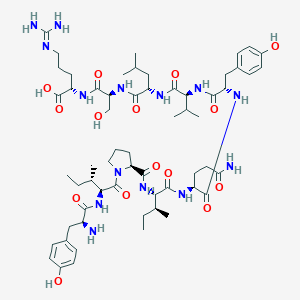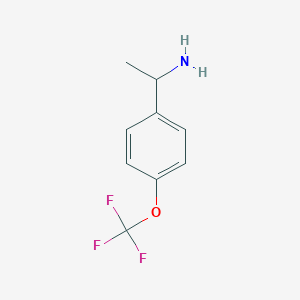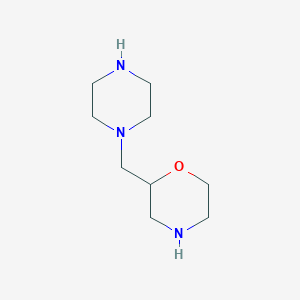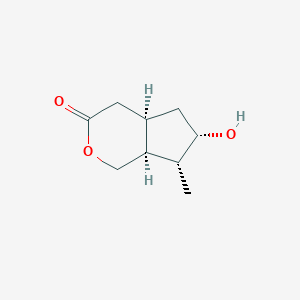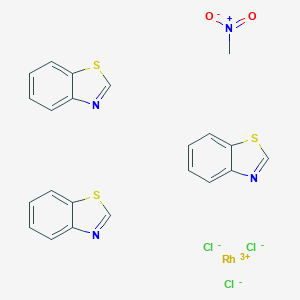
Tris(benzothiazole-N)trichlororhodium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(benzothiazole-N)trichlororhodium(III) (RhBt) is a complex compound that has been extensively studied for its potential applications in various fields, including catalysis, material science, and biomedical research. RhBt is a coordination compound that contains rhodium, benzothiazole, and chlorine atoms.
Wirkmechanismus
The mechanism of action of Tris(benzothiazole-N)trichlororhodium(III) is not fully understood. However, it is believed that the complex interacts with biological molecules, including DNA and proteins, through coordination bonds. The complex may also interact with cellular membranes, leading to changes in membrane permeability and function.
Biochemische Und Physiologische Effekte
Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential anticancer activity through the induction of apoptosis and the inhibition of cell proliferation. The complex has also been shown to exhibit potential antibacterial and antifungal activity. In addition, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential neuroprotective activity through the inhibition of oxidative stress and the modulation of neurotransmitter levels.
Vorteile Und Einschränkungen Für Laborexperimente
Tris(benzothiazole-N)trichlororhodium(III) exhibits several advantages for lab experiments, including high stability, solubility, and catalytic activity. However, the complex also exhibits several limitations, including toxicity, poor selectivity, and the potential for side reactions.
Zukünftige Richtungen
Tris(benzothiazole-N)trichlororhodium(III) exhibits significant potential for future research in various fields, including catalysis, material science, and biomedical research. Some possible future directions include the development of new synthesis methods for Tris(benzothiazole-N)trichlororhodium(III), the optimization of its catalytic activity, and the exploration of its potential applications in drug delivery and imaging.
Synthesemethoden
Tris(benzothiazole-N)trichlororhodium(III) can be synthesized using various methods, including the reaction of rhodium(III) chloride hydrate with benzothiazole in the presence of a base. The reaction typically occurs in a solvent such as methanol or ethanol and is followed by the addition of hydrochloric acid to precipitate the complex. The complex can then be purified using various techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Tris(benzothiazole-N)trichlororhodium(III) has been extensively studied for its potential applications in catalysis, material science, and biomedical research. In catalysis, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit high catalytic activity in various reactions, including the oxidation of alcohols and the reduction of ketones. In material science, Tris(benzothiazole-N)trichlororhodium(III) has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and nanoparticles. In biomedical research, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential anticancer activity and has been used as a tool for studying the interaction between metal complexes and biological systems.
Eigenschaften
CAS-Nummer |
124387-77-5 |
|---|---|
Produktname |
Tris(benzothiazole-N)trichlororhodium(III) |
Molekularformel |
C22H18Cl3N4O2RhS3 |
Molekulargewicht |
675.9 g/mol |
IUPAC-Name |
1,3-benzothiazole;nitromethane;rhodium(3+);trichloride |
InChI |
InChI=1S/3C7H5NS.CH3NO2.3ClH.Rh/c3*1-2-4-7-6(3-1)8-5-9-7;1-2(3)4;;;;/h3*1-5H;1H3;3*1H;/q;;;;;;;+3/p-3 |
InChI-Schlüssel |
DVJBEMDYHQNLGW-UHFFFAOYSA-K |
SMILES |
C[N+](=O)[O-].C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Cl-].[Rh+3] |
Kanonische SMILES |
C[N+](=O)[O-].C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Cl-].[Rh+3] |
Synonyme |
tris(benzothiazole-N)trichlororhodium(III) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



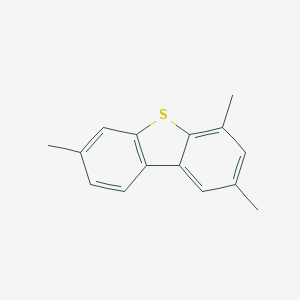

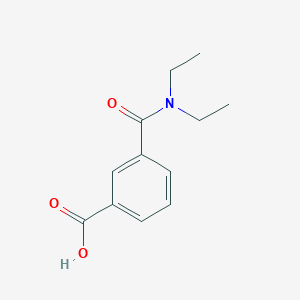

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
